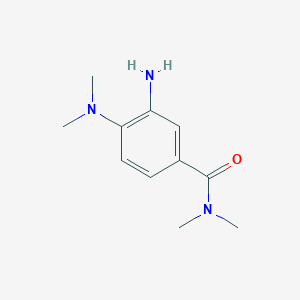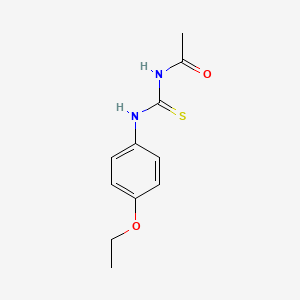
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with arylamine n-acetyltransferase (nat) in streptomyces griseus . NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine, arylhydroxylamine, or arylhydrazine. They play a crucial role in the metabolism of drugs and xenobiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the safety and efficiency of the synthesis process, minimizing the risk of thermal runaway reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted benzamides and aryl amines, such as:
- 3-amino-4-hydroxybenzamide
- 3-amino-4-methylbenzamide
- 3-amino-4-ethoxybenzamide
Uniqueness
What sets 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide apart is its unique combination of amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(7-9(10)12)11(15)14(3)4/h5-7H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLNYAQKPQDFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)


![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)
![(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2916393.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE](/img/structure/B2916401.png)

![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)
![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2916408.png)
